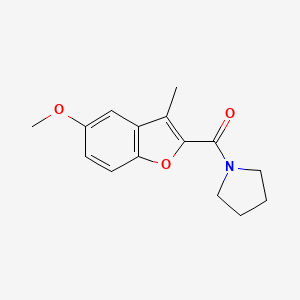
4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide, also known as FOBD, is a novel small-molecule inhibitor that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide exerts its anti-cancer effects by targeting the cell cycle and inducing apoptosis. It inhibits the activity of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide also inhibits the activity of heat shock protein 90 (HSP90), which plays a critical role in the folding of client proteins, leading to the degradation of oncoproteins and subsequent inhibition of cancer cell growth.
Biochemical and Physiological Effects
4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy drugs. 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide also inhibits the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide has several advantages for lab experiments. Its synthesis method has been optimized and yields high purity 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide. 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide has minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide has some limitations for lab experiments. It has low solubility in water, which limits its use in some experiments. 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide also has a short half-life, which may limit its efficacy in vivo.
Direcciones Futuras
There are several future directions for 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide research. Further studies are needed to elucidate its mechanism of action and to optimize its efficacy in cancer therapy. 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide may also have potential therapeutic applications in other diseases, such as neurodegenerative diseases and inflammation. The development of 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide analogs with improved solubility and half-life may also enhance its therapeutic potential. Finally, the combination of 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide with other cancer therapies, such as immunotherapy, may enhance its efficacy in cancer treatment.
Métodos De Síntesis
4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide is synthesized through a multistep process involving the reaction of 4-fluorobenzoic acid with 1,2-phenylenediamine, followed by cyclization and subsequent acylation with ethyl chloroformate. The final product is obtained through purification using column chromatography. This synthesis method has been optimized and yields high purity 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide.
Aplicaciones Científicas De Investigación
4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide has been found to have potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells, by inducing apoptosis and inhibiting cell proliferation. 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide has also been found to sensitize cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2/c15-9-3-1-8(2-4-9)13(19)16-10-5-6-11-12(7-10)18-14(20)17-11/h1-7H,(H,16,19)(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZHXTKGICYQTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)NC(=O)N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2,4-Dimethylphenoxy)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455483.png)

![1-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]-2-(4-chloro-3-methylphenoxy)ethanone](/img/structure/B7455493.png)





![2-[(4-Methylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7455554.png)
